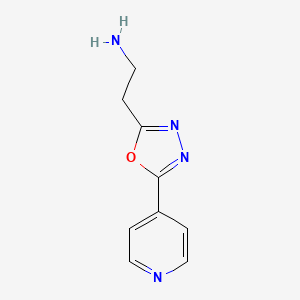

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

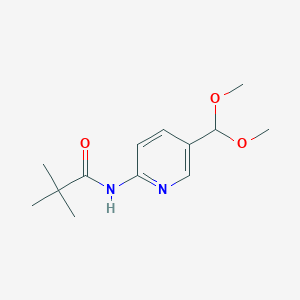

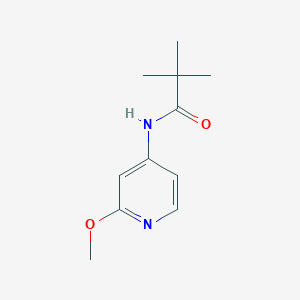

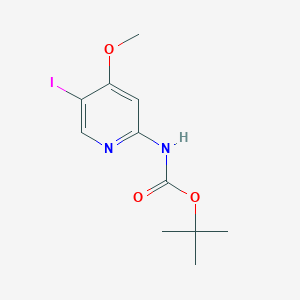

The compound “2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine” is a complex organic molecule that contains a pyridine ring, an oxadiazole ring, and an ethanamine group . Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Ethanamine, also known as ethylamine, is a simple primary amine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, which are aromatic and thus contribute to the compound’s stability . The ethanamine group would likely be a flexible chain extending from one of these rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is basic and can participate in various reactions involving electrophilic substitution . The oxadiazole ring is more reactive due to the presence of the oxygen and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and possibly planar . The ethanamine group could potentially form hydrogen bonds .Scientific Research Applications

Antimicrobial Activity

The compound 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine and its derivatives exhibit significant antimicrobial properties. A study by Salimon, Salih, & Hussien (2011) found that similar compounds demonstrate considerable antimicrobial activity, highlighting the potential of these compounds in addressing bacterial infections.

Antitumor Activity

Research into the antitumor properties of related 1,3,4-oxadiazole and pyridine derivatives has been conducted. For example, Maftei et al. (2016) explored novel derivatives for their potential medical applications in cancer treatment, indicating that these compounds could play a crucial role in developing new antitumor agents.

DNA Binding and Cytotoxicity

The compound's ability to bind to DNA and its cytotoxic effects have been studied. Kumar et al. (2012) found that copper(II) complexes of similar ligands show good DNA binding propensity and cytotoxicity, suggesting potential applications in cancer therapy.

Structural and Chemical Analysis

Structural and chemical analyses of 1,3,4-oxadiazole derivatives, including pyridine-4-yl variants, have been conducted to understand their properties better. The study by Shen et al. (2018) analyzed the crystal structure of a similar compound, which can inform the synthesis and application of these compounds in various fields.

Synthesis of New Derivatives

Efforts to synthesize new derivatives of 1,3,4-oxadiazole and pyridine have been ongoing. El‐Sayed et al. (2008) synthesized new N- and S-substituted derivatives, expanding the range of available compounds for various applications.

Antimycobacterial Activity

Research has shown that derivatives of 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine possess significant antimycobacterial activity. The study by Navarrete-Vázquez et al. (2007) demonstrates the potential of these compounds in treating mycobacterial infections, such as tuberculosis.

Coordination Chemistry and Catalytic Applications

The coordination chemistry of related compounds has been explored for potential catalytic applications. Mustafa et al. (2015) synthesized copper(II) complexes with similar ligands, indicating possible use in catalysis and material science.

Ultrasound-Aided Synthesis

Innovative methods for synthesizing these compounds have been explored. Chaudhry et al. (2020) utilized ultrasound-aided approaches, suggesting more efficient synthesis methods for these compounds.

Future Directions

properties

IUPAC Name |

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-4-1-8-12-13-9(14-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBJSTPDXNTYIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640518 |

Source

|

| Record name | 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine | |

CAS RN |

933722-78-2 |

Source

|

| Record name | 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)

![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)

![5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325008.png)

![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)

![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)

![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)

![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)

![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)